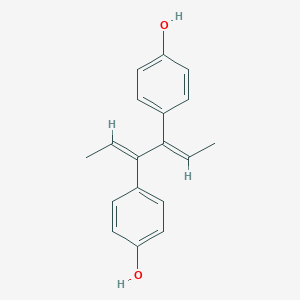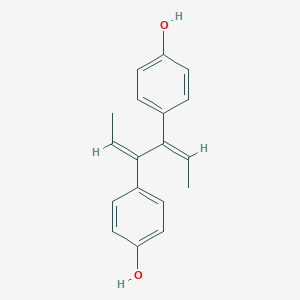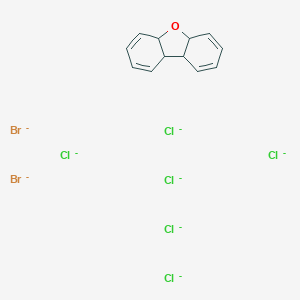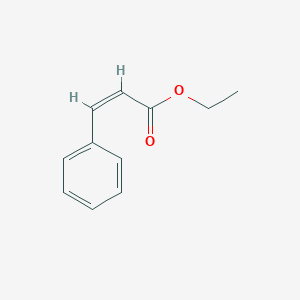
(Z)-肉桂酸乙酯
概述
描述
Synthesis Analysis
The synthesis of ethyl cinnamate can be achieved through various methods, including enzymatic esterification of cinnamic acid with ethanol. Studies have reported high yields of ethyl cinnamate using specific catalysts and reaction mediums. For instance, the use of Lipozyme TLIM in isooctane as a reaction medium has demonstrated significantly high yields compared to other methods (Wang et al., 2016). Additionally, sodium bisulfate has been employed as an effective catalyst, achieving a 91.1% yield under optimized conditions (Xiang, 2002). Porcine pancreatic lipase immobilized on a hydrogel has also facilitated the synthesis, highlighting the role of biocatalysts in esterification processes (Sharma et al., 2011).
Molecular Structure Analysis
The molecular structure of (Z)-Ethyl cinnamate and its derivatives plays a crucial role in its reactivity and physical properties. X-ray diffraction studies have provided insights into the coordination structures of cinnamate complexes, revealing different geometries around metal centers in zinc(II) and nickel(II) complexes (Wu et al., 2013). These structural analyses are essential for understanding the interaction mechanisms and binding properties of (Z)-Ethyl cinnamate in various applications.
Chemical Reactions and Properties
Ethyl cinnamate participates in numerous chemical reactions, including the Heck reaction, which allows for the stereospecific preparation of ethyl (E) and (Z)-3-aryl-e-phenylpropenoates (Moreno‐Mañas et al., 1996). This versatility underscores its utility in synthetic chemistry, enabling the production of a wide range of derivatives with varied functionalities.
Physical Properties Analysis
The physical properties of (Z)-Ethyl cinnamate, such as melting and boiling points, solubility, and refractive index, are influenced by its molecular structure. The study of these properties is essential for its application in various industries, including cosmetics and food flavoring. The sonochemical synthesis method has been shown to produce ethyl cinnamate with high yield and purity, indicating its potential for efficient industrial production (Purwaningsih et al., 2020).
Chemical Properties Analysis
The chemical properties of (Z)-Ethyl cinnamate, including its reactivity and stability, are critical for its functionality in different chemical reactions and applications. Visible-light-driven E-to-Z isomerization has been developed as an efficient synthesis method for (Z)-cinnamate derivatives, demonstrating the compound's sensitivity to light and its potential for straightforward synthetic applications (Shu et al., 2019).
科学研究应用
光学性质: (Z)-肉桂酸在水中的高色变比其 (E)-对应物高。此特性为研究肉桂酸的功能和生物技术作用提供了基础 (Salum 等,2015)。
合成化学: 已提出了一种通过可见光驱动的异构化合成 (Z)-肉桂酸衍生物的实用方法,适用于香豆素的合成 (Shu 等,2019)。
反应性研究: 发现乙基-α-氰基-2-甲基肉桂酸的 Z 和 E 异构体对格氏试剂的反应性有显着差异,表明反应过程中乙烯双键没有异构化 (Cabaret 等,1974)。
防晒应用: 肉桂酸的锌层状氢氧化物插层化合物显示出优异的 UVA 和 UVB 吸收能力,适用于安全有效的防晒应用 (Mohsin 等,2013)。
医学影像: 肉桂酸乙酯是一种无毒的基于溶剂的透明试剂,可快速清除器官(包括钙化骨),以进行肾功能的高通量分析 (Klingberg 等,2017)。
化妆品中的光反应性: 在化妆品中用作防晒剂的肉桂酸酯具有较高的光异构化量子产率,表明它们在引起 E-Z 异构化中所起的作用 (Morlière 等,1982)。
光敏聚合物: 合成了肉桂酸乙基 α-氰基-4-(甲基丙烯酸氧基)以制备比甲基丙烯酸甲酯反应性更低的感光聚合物 (Mahy 等,2006)。
DNA 结合特性: 肉桂酸配体的锌 (II) 和镍 (II) 配合物具有显着的 DNA 结合特性 (Wu 等,2013)。
医学合成: 肉桂酸乙酯由固定在水凝胶上的猪胰脂肪酶合成,突出了其医学重要性 (Sharma 等,2011)。
昆虫吸引: 反式肉桂酸乙酯是雄性东方果实蛾发笔中吸引雌性的化学物质之一 (Baker 等,1981)。
杀幼虫活性: 在姜黄根茎中发现的对甲氧基肉桂酸乙酯对蚊子幼虫剧毒,使其成为一种潜在的蚊子控制剂 (Kim 等,2008)。
未来方向
The use of cinnamic acid, including (Z)-Ethyl cinnamate, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Future research may focus on the development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material .
属性
IUPAC Name |
ethyl (Z)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBGUQPQBELIU-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethyl cinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(Z)-Ethyl cinnamate | |
CAS RN |
4192-77-2 | |
| Record name | Ethyl cinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
12 °C | |
| Record name | Ethyl cinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


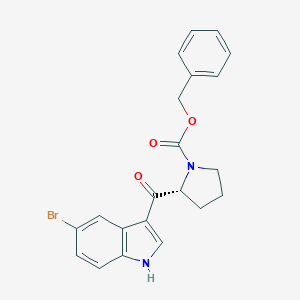

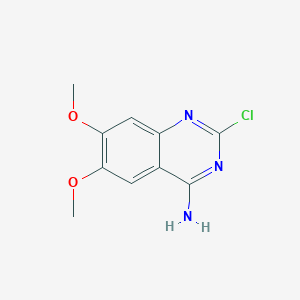
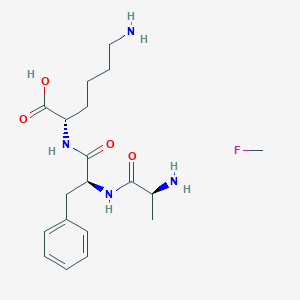
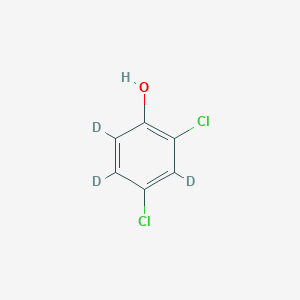
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
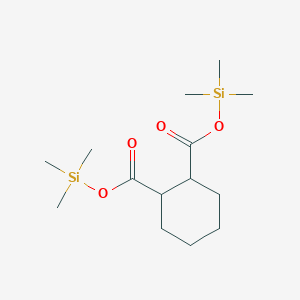
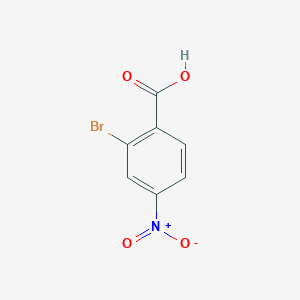
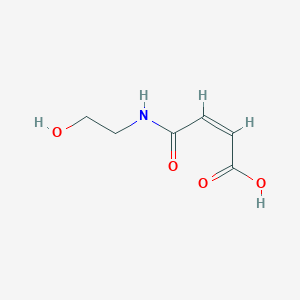
![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)
